Cas no 941897-91-2 (N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide)

N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide structure
941897-91-2 structure
Product Name:N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide
CAS No:941897-91-2
MF:C19H19FN4O2S
MW:386.443166017532
CID:6278688
PubChem ID:16906261
Update Time:2025-10-31

N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide
    • N-cyclopentyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
    • F2347-0480
    • N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
    • AKOS024642366
    • 941897-91-2
    • N-cyclopentyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
    • Inchi: 1S/C19H19FN4O2S/c1-11-21-17-18(27-11)16(12-6-8-13(20)9-7-12)23-24(19(17)26)10-15(25)22-14-4-2-3-5-14/h6-9,14H,2-5,10H2,1H3,(H,22,25)
    • InChI Key: LXFZZSORVFAIPO-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2=C1C(C1C=CC(=CC=1)F)=NN(C2=O)CC(NC1CCCC1)=O

Computed Properties

  • Exact Mass: 386.12127520g/mol
  • Monoisotopic Mass: 386.12127520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 103Ų

N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide Pricemore >>

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Additional information on N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide

Introduction to N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-ylacetamide (CAS No. 941897-91-2)

N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-ylacetamide, a compound with the CAS number 941897-91-2, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The compound's unique framework, featuring a N-cyclopentyl moiety and a fused 1,3thiazolo[4,5-d]pyridazin core, positions it as a promising candidate for further exploration in therapeutic interventions.

The 1,3thiazolo[4,5-d]pyridazin scaffold is particularly noteworthy for its structural versatility and biological activity. This heterocyclic system has been extensively studied for its role in modulating various biological pathways. Recent research has highlighted the scaffold's potential in developing novel agrochemicals and pharmaceuticals. The presence of a 4-fluorophenyl group in the molecule further enhances its pharmacological profile by introducing electronic and steric effects that can influence binding affinity and metabolic stability.

In the realm of drug discovery, the compound's acetylamide functional group is of particular interest. Acetylamides are well-known for their role as bioisosteres and have been successfully incorporated into numerous drug molecules to improve solubility, bioavailability, and pharmacokinetic properties. The specific arrangement of atoms in N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-ylacetamide suggests that it may exhibit unique interactions with biological targets, making it a valuable tool for structure-based drug design.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior. Virtual screening and molecular dynamics simulations have been employed to evaluate the interactions of this compound with potential biological targets. These studies have revealed promising binding affinities with enzymes and receptors involved in inflammatory and infectious diseases. The N-cyclopentyl group appears to play a crucial role in stabilizing interactions through favorable hydrophobic interactions and hydrogen bonding networks.

The synthesis of N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-ylacetamide presents both challenges and opportunities for synthetic chemists. The construction of the fused heterocyclic system requires careful consideration of reaction conditions and intermediates to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and microwave-assisted synthesis, have been instrumental in facilitating the assembly of such complex molecules.

Evaluation of the compound's pharmacological properties has been a focal point of recent research endeavors. In vitro assays have demonstrated that N-cyclopentyl-2-7-(4-fluorophenyl)-2-methyl-4 oxo - 4 H , 5 H - 1 , 3 thiazolo [ 4 , 5 - d ] pyridazin - 5 - y lacet amide exhibits inhibitory activity against several key enzymes implicated in disease pathogenesis. Notably, its interaction with carbonic anhydrase has been explored as a potential therapeutic strategy for managing conditions associated with elevated levels of this enzyme.

The impact of the fluorine atom on the pharmacokinetic profile cannot be overstated. Fluorinated aromatic rings are frequently incorporated into drug molecules due to their ability to enhance metabolic stability and binding affinity. In this context, the presence of a 4-fluorophenyl group in N-cyclopentyl - 2 - 7 - ( 4 - fluoro phen yl ) - 2 - methyl - 4 oxo - 4 H , 5 H - 1 , 3 thia zolo [ 4 , 5 d ] pyrid azin - 5 y lacet amide suggests that it may exhibit improved bioavailability compared to its non-fluorinated counterparts.

The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it an attractive candidate for developing novel agrochemicals aimed at protecting crops from pests and diseases. The ability to modulate biological pathways associated with plant growth and defense responses could lead to more sustainable agricultural practices.

Ongoing research is focused on optimizing synthetic routes to improve scalability and cost-effectiveness. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area. By leveraging cutting-edge technologies such as flow chemistry and continuous manufacturing processes, researchers aim to streamline the production of complex molecules like N-cyclopentyl - 2 - 7 - ( 4 fluoro phen yl ) - 2 methyl - 44 oxo -44 H ,55 H thia zolo [44 ,55 d ] pyrid azin52 y lacet amide.

The future prospects for this compound are promising, with several ongoing clinical trials evaluating its efficacy in treating various conditions. As our understanding of biological systems continues to evolve, so too will our ability to harness the therapeutic potential of molecules like N-cyclopentyl -27-(42fluoro phen yl)22methyl44oxo44H55H11thia zolo [45d]pyrid azin52y lacet amide . Its unique structural features position it as a cornerstone in the development of next-generation therapeutics.

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